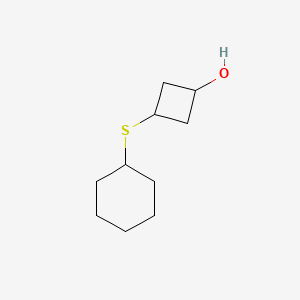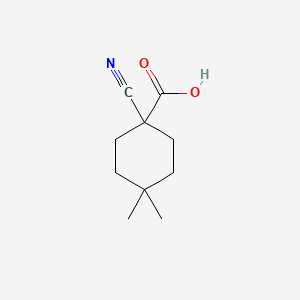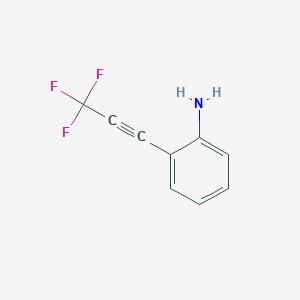
3-Acetylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylcyclobutane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of both an acetyl group and an aldehyde group attached to a cyclobutane ring. The molecular formula for this compound is C7H10O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylcyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of corresponding alcohols or the dehydrogenation of alcohols using metal catalysts like copper. Another method includes the ozonolysis of alkenes, where the alkene reacts with ozone to form an ozonide, which is then reduced to yield the aldehyde .
Industrial Production Methods: In industrial settings, the production of aldehydes, including this compound, often involves the oxidation of primary alcohols or the dehydrogenation of alcohols over metal catalysts. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-Acetylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 3-Acetylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Cyclobutane-1-carbaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.
3-Acetylcyclopentanone: Contains a five-membered ring, which affects its chemical properties and reactivity.
3-Acetylcyclohexanone: Contains a six-membered ring, leading to different steric and electronic effects.
Uniqueness: 3-Acetylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which introduces ring strain and influences its reactivity. The presence of both an acetyl and an aldehyde group allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-acetylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c1-5(9)7-2-6(3-7)4-8/h4,6-7H,2-3H2,1H3 |
Clave InChI |
IDOTWDKQUGAGEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)

![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)



![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)


